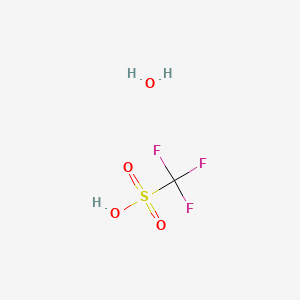
Trifluoromethanesulphonic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulphonic acid monohydrate, also known as triflic acid monohydrate, is a highly potent sulfonic acid with the chemical formula CF₃SO₃H·H₂O. It is recognized as one of the strongest acids, often classified as a superacid due to its exceptional acidity. This compound is widely used in various fields, including organic synthesis, catalysis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulphonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The process involves the following reaction: [ \text{CH}_3\text{SO}_3\text{H} + 4\text{HF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{H}_2\text{O} + 1.5\text{H}_2 ] The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulphonic acid .
Industrial Production Methods: In industrial settings, trifluoromethanesulphonic acid is produced by the oxidation of trifluoromethyl sulfenyl chloride or by the hydrolysis of trifluoromethanesulfonyl fluoride. The acid is then purified through distillation from triflic anhydride .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulphonic acid undergoes various chemical reactions, including:
Protonation: Due to its strong acidity, it is used for protonating substrates in organic synthesis.
Esterification: It acts as a catalyst in esterification reactions.
Electrophilic Aromatic Substitution: It facilitates Friedel-Crafts alkylation and acylation reactions
Common Reagents and Conditions:
Protonation: Commonly used in non-aqueous solvents like acetonitrile and acetic acid.
Esterification: Utilized with alcohols and carboxylic acids under mild conditions.
Friedel-Crafts Reactions: Conducted with aromatic compounds and alkyl or acyl halides
Major Products:
Protonation: Produces protonated substrates.
Esterification: Forms esters.
Friedel-Crafts Reactions: Yields alkylated or acylated aromatic compounds
Scientific Research Applications
Trifluoromethanesulphonic acid monohydrate is extensively used in scientific research due to its unique properties:
Chemistry: Acts as a catalyst in various organic reactions, including esterification, alkylation, and acylation.
Biology: Used in the deglycosylation of glycoproteins.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance materials and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of trifluoromethanesulphonic acid monohydrate primarily involves its strong protonating ability. The compound generates highly reactive cationic species from organic molecules, which can be detected and studied using spectral methods such as NMR and IR spectroscopy. Its low nucleophilicity and high protonating power make it an effective catalyst in various chemical reactions .
Comparison with Similar Compounds
Sulfuric Acid (H₂SO₄): Another strong acid but less potent than trifluoromethanesulphonic acid.
Fluorosulfuric Acid (HSO₃F): Comparable in strength but differs in its reactivity and applications.
Chlorosulfonic Acid (HSO₃Cl): Strong acid used in sulfonation reactions but less stable than trifluoromethanesulphonic acid
Uniqueness: Trifluoromethanesulphonic acid monohydrate stands out due to its exceptional acidity, thermal stability, and resistance to oxidation and reduction reactions. These properties make it a versatile and valuable reagent in both research and industrial applications .
Properties
CAS No. |
49789-04-0 |
|---|---|
Molecular Formula |
CH3F3O4S |
Molecular Weight |
168.09 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/CHF3O3S.H2O/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H2 |
InChI Key |
YZFVQLCAVQBYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















